Product packaging for Dimethylbis(2,4-pentanedionate)tin(Cat. No.:CAS No. 16925-15-8)

Dimethylbis(2,4-pentanedionate)tin

Cat. No.: B578949
CAS No.: 16925-15-8
M. Wt: 346.998
InChI Key: WDJUXYVDERKBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethylbis(2,4-pentanedionate)tin, also known as this compound, is a useful research compound. Its molecular formula is C12H20O4Sn and its molecular weight is 346.998. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O4Sn B578949 Dimethylbis(2,4-pentanedionate)tin CAS No. 16925-15-8

Properties

IUPAC Name

(Z)-4-[dimethyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.2CH3.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H3;/q;;;;+2/p-2/b2*4-3-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGGUDPNZABLBW-VGKOASNMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O[Sn](C)(C)OC(=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O[Sn](O/C(=C\C(=O)C)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Diorganotin Iv Coordination Compounds

Dimethylbis(2,4-pentanedionate)tin is a prime example of a diorganotin(IV) coordination compound. This class of compounds is characterized by a tin atom in the +4 oxidation state bonded to two organic substituents (in this case, methyl groups) and two other ligands, which are often chelating. The general stability and lipophilicity of organotin compounds, including this one, have led to their application in various fields, though considerations regarding their environmental impact are also important. ontosight.ai

The molecular structure of this compound has been a subject of detailed study. X-ray crystallography has revealed that the tin atom is in a slightly distorted octahedral coordination sphere. researchgate.netnih.gov The two methyl groups occupy trans positions, meaning they are on opposite sides of the central tin atom. researchgate.netnih.gov This trans configuration is a key structural feature. The remaining four coordination sites are occupied by the two bidentate 2,4-pentanedionate ligands, which bind to the tin atom through their two oxygen atoms. ontosight.airesearchgate.netnih.gov

The precise bond lengths and angles within the molecule have been determined with high accuracy. The Sn-C bond length is approximately 2.115 Å, which is considered a standard value for an Sn-CH3 bond in an octahedrally coordinated Sn(IV) atom. researchgate.netnih.gov The Sn-O bond lengths are nearly equal, at approximately 2.180 Å and 2.183 Å. researchgate.netnih.gov The four oxygen atoms of the two acetylacetonate (B107027) ligands form a nearly planar rectangle around the tin atom. nih.gov

Significance of β Diketonate Ligands in Organometallic Chemistry

The 2,4-pentanedionate anion, commonly known as acetylacetonate (B107027) (acac), is a classic example of a β-diketonate ligand. These ligands are of immense importance in organometallic and coordination chemistry for several reasons. rsc.orgresearchgate.net

These ligands play a crucial role in fine-tuning the electronic, spectroscopic, and physical properties of the resulting metal complexes. rsc.org By modifying the substituents on the β-diketonate backbone, chemists can systematically alter the properties of the complex. Furthermore, the presence of β-diketonate ligands can influence the solubility of the complex, often making them soluble in organic solvents. wikipedia.org This property is particularly useful for applications in catalysis and materials science. wikipedia.org β-diketones have been studied for over a century and are considered among the most popular O,O-ligands in the coordination chemistry of d- and f-block elements. researchgate.net

Historical Trajectories in the Study of Tin Iv Acetylacetonate Complexes

Conventional Synthetic Routes and Mechanistic Considerations

The most common and conventional method for synthesizing metal acetylacetonate complexes involves the reaction of a metal salt with acetylacetone (B45752) (acacH). wikipedia.org In the case of this compound, this involves a dimethyltin(IV) moiety. The reaction mechanism is predicated on the acidic nature of the γ-proton of acetylacetone's keto-enol tautomer.

The synthesis generally proceeds by treating a dimethyltin(IV) compound with acetylacetone. wikipedia.org A base is often added to facilitate the deprotonation of acetylacetone, shifting the equilibrium towards the formation of the acetylacetonate anion (acac⁻). This anion then acts as a bidentate ligand, coordinating to the tin atom through its two oxygen atoms to form a stable six-membered chelate ring. ontosight.aiwikipedia.org The process is a ligand substitution reaction where the leaving groups on the tin precursor are replaced by two acetylacetonate ligands.

Utilization of Tin Halide and Acetylacetonate Precursors in Synthesis

A primary and well-documented route to this compound utilizes dimethyltin (B1205294) dichloride (Me₂SnCl₂) as the tin halide precursor. tandfonline.comtandfonline.com Industrially, dimethyltin dichloride can be prepared through the direct reaction of methyl chloride with metallic tin in the presence of a catalyst. lupinepublishers.com

The synthesis involves the reaction of dimethyltin dichloride with acetylacetone, typically in a 1:2 molar ratio. tandfonline.com The reaction can be represented as:

Me₂SnCl₂ + 2 acacH → Me₂Sn(acac)₂ + 2 HCl

This reaction is often carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere, such as oxygen-free nitrogen, to prevent side reactions. tandfonline.comtandfonline.com The two chlorine atoms on the tin center are substituted by the acetylacetonate ligands. rsc.org The resulting this compound complex features the two methyl groups in a trans-configuration in its octahedral geometry. oup.comnih.gov

Exploration of Alternative Synthetic Pathways

Beyond the use of tin halides, alternative precursors have been successfully employed. One notable method involves the reaction of dimethyltin oxide (Me₂SnO) with acetylacetone. nih.govresearchgate.net

This synthesis is performed by refluxing a suspension of dimethyltin oxide in acetylacetone for several hours. nih.govresearchgate.net The reaction is as follows:

Me₂SnO + 2 acacH → Me₂Sn(acac)₂ + H₂O

This route offers an alternative for situations where the halide precursor is less desirable or available. Another potential, though less common, pathway for related compounds involves the oxidation of tin(II) species. For instance, dihalo-bis(acetylacetonato)tin(IV) complexes can be prepared by bubbling oxygen through a solution of tin(II) halides in acetylacetone, suggesting that oxidative addition pathways are viable for forming tin(IV) acetylacetonates (B15086760). researchgate.net

Purification and Isolation Techniques for the Compound

Following synthesis, the isolation and purification of this compound are crucial for obtaining a product with high purity. Standard laboratory techniques are employed for this purpose. The crude product is often washed repeatedly with a non-polar solvent, such as dry cyclohexane, to remove unreacted starting materials and soluble impurities. tandfonline.com

The compound, being a solid, can be purified by recrystallization from an appropriate solvent system. After washing, the product is typically dried under vacuum at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent. tandfonline.com The purity of the final compound can be confirmed by its sharp melting point, which is reported to be in the range of 177-178°C, and by elemental analysis. oup.com

Research Findings Summary

Synthetic RouteTin PrecursorOther Key ReagentsTypical ConditionsKey Findings/Reference
Conventional Halide RouteDimethyltin dichloride (Me₂SnCl₂)Acetylacetone (acacH)THF solvent, inert atmosphereA standard route utilizing a common organotin halide precursor. tandfonline.comtandfonline.com
Oxide RouteDimethyltin oxide (Me₂SnO)Acetylacetone (acacH)Refluxing in acetylacetoneAn alternative pathway that avoids halide byproducts. nih.govresearchgate.net
Oxidative Addition (for related compounds)Tin(II) halides (e.g., SnCl₂)Acetylacetone, OxygenBubbling O₂ through solutionDemonstrates the formation of Sn(IV)-acac complexes from Sn(II) precursors. researchgate.net

Properties of this compound

PropertyReported ValueReference
Melting Point177-178 °C oup.com
Molecular FormulaC₁₂H₂₀O₄Sn oup.com
Elemental Analysis (Calculated vs. Found)
Carbon (%)41.54 (Calcd.), 41.03 (Found) oup.com
Hydrogen (%)5.81 (Calcd.), 5.83 (Found) oup.com
Tin (%)34.21 (Calcd.), 34.25 (Found) oup.com

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid, yielding detailed information on bond lengths, bond angles, and intermolecular interactions. uol.de For this compound, these studies have been crucial in defining its molecular and supramolecular characteristics.

The definitive crystal structure of this compound, also denoted as [Sn(CH₃)₂(C₅H₇O₂)₂], was established through a high-precision redetermination study using CCD data recorded at 100 K. nih.gov This work confirmed earlier findings from 1972, which were based on film data at room temperature, but provided significantly more accurate and precise structural parameters. nih.govresearchgate.net

Crystallographic Data for this compound

ParameterReuter & Reichelt (2017) nih.govresearchgate.netMiller & Schlemper (1972) researchgate.net
Temperature100 KRoom Temperature
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
a (Å)6.7693 (4)7.12 (1)
b (Å)13.8357 (7)13.87 (2)
c (Å)7.6661 (4)7.69 (1)
β (°)104.709 (2)104.7 (2)
Volume (ų)694.46 (7)-
Z (Molecules/Unit Cell)22

The tin(IV) atom at the center of the molecule exhibits a six-coordinate, slightly distorted octahedral geometry. nih.govresearchgate.net The coordination sphere is composed of two carbon atoms from the methyl groups and four oxygen atoms from the two bidentate 2,4-pentanedionate (acetylacetonate) ligands. researchgate.net

The two methyl groups occupy the axial positions, while the four oxygen atoms from the two chelating acetylacetonate ligands define the equatorial plane. nih.gov These four oxygen atoms (O1, O2, and their symmetry-generated counterparts) form a planar rectangle around the tin atom. nih.govresearchgate.net This equatorial plane is nearly perpendicular to the axis defined by the two axial methyl groups. nih.gov The acetylacetonate ligand, often abbreviated as 'acac', acts as a bidentate ligand, binding to the tin atom through its two oxygen atoms to form a stable six-membered chelate ring. researchgate.netwikipedia.orgwikipedia.org

The high-resolution diffraction data allowed for a precision analysis of the key bond lengths and angles within the molecule. The Sn-C bond length was determined to be 2.115 (2) Å, which is considered a reliable standard value for an Sn-CH₃ bond in an octahedrally coordinated tin(IV) center. nih.govresearchgate.net The two Sn-O bonds within the asymmetric unit are of almost equal length, at 2.180 (1) Å and 2.183 (1) Å, indicating a nearly symmetrical bonding of the acetylacetonate ligand to the tin atom. nih.govresearchgate.net

This symmetrical bonding is further reflected within the acetylacetonate ligand itself, with nearly identical C=O and C-C bond lengths. nih.gov The bite angle of the chelating ligand, represented by the O-Sn-O angle within the ring, is 85.99 (4)°, deviating from the ideal 90° of a perfect octahedron due to the constraints of the six-membered ring. nih.gov

Selected Bond Lengths and Angles for this compound

ParameterTypeReuter & Reichelt (2017) nih.govMiller & Schlemper (1972) researchgate.net
Sn-CBond Length (Å)2.115 (2)2.14 (2)
Sn-O1Bond Length (Å)2.180 (1)2.20 (1)
Sn-O2Bond Length (Å)2.183 (1)2.18 (1)
C=OBond Length (Å)1.273 (1) / 1.274 (1)-
C-C (in ring)Bond Length (Å)1.393 (2) / 1.400 (2)-
O1-Sn-O2Bond Angle (°)85.99 (4)-

While the C₃O₂M six-membered ring of metal acetylacetonates is often described as planar due to electron delocalization, high-precision studies reveal subtle deviations. nih.govwikipedia.org In this compound, the acetylacetonate ligand is not perfectly planar. nih.govresearchgate.net There is a significant deviation from planarity, characterized by a dihedral angle of 5.57 (9)° between the least-squares planes of the two "acetone moieties" that make up the ligand. nih.govresearchgate.net This twisting of the ligand is a notable conformational feature of the molecule in the solid state.

The stereochemistry of the complex is definitively assigned as trans. The two methyl groups are located on opposite sides of the central tin atom, in a trans configuration. nih.govresearchgate.netresearchgate.net This arrangement is a direct consequence of the molecule's crystallography; the tin atom lies on a center of symmetry, which requires the two methyl groups (and the two acetylacetonate ligands) to be related by inversion, thus enforcing a trans geometry. nih.govresearchgate.net

In the crystal lattice, individual molecules of this compound are held together by weak intermolecular forces. nih.gov In the absence of strong hydrogen bond donors, the crystal packing is consolidated by a network of weak C-H···O hydrogen bonds. nih.govresearchgate.net These interactions primarily involve hydrogen atoms from the methyl groups of the acetylacetonate ligands and the oxygen atoms of neighboring molecules. nih.gov These C-H···O contacts effectively link the molecules together, resulting in a columnar arrangement that propagates parallel to the a-axis of the unit cell. nih.govresearchgate.net

Structural Analysis in Solution Phase

The behavior of this compound(IV) in solution is characterized by dynamic stereochemistry and specific coordination environments, which have been elucidated through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Dynamic Stereochemistry and Configurational Rearrangements

Kinetic studies on the ligand exchange between diphenylbis(2,4-pentanedionate)tin(IV) and this compound(IV) in deuteriochloroform and bromoform (B151600) have provided significant insights into the rearrangement mechanisms. electronicsandbooks.com The rate of acetylacetonate exchange was found to be first-order in the concentration of diphenylbis(2,4-pentanedionate)tin(IV) and zero-order in the concentration of this compound(IV). electronicsandbooks.com This suggests a mechanism where the rate-determining step involves the rupture of a tin-oxygen bond in one of the complexes to form a five-coordinate intermediate with a dangling unidentate acetylacetonate ligand. electronicsandbooks.com

The activation parameters for the intermolecular ligand exchange have been determined, providing quantitative data on the energy barriers of these rearrangements. electronicsandbooks.com

Table 1: Activation Parameters for Intermolecular Ligand Exchange electronicsandbooks.com

SolventActivation Energy (Ea, kcal/mol)Enthalpy of Activation (ΔH‡, kcal/mol)Entropy of Activation (ΔS‡, eu)
CDCl₃7.5 ± 1.5--33 ± 5
CHBr₃5.4 ± 0.9--42 ± 3

This interactive table provides a summary of the activation parameters for the intermolecular ligand exchange of acetylacetonate groups between diphenylbis(2,4-pentanedionate)tin(IV) and this compound(IV) in different solvents.

Solution-State Coordination Environment Studies

The coordination environment around the tin atom in this compound(IV) in solution has been extensively studied using NMR spectroscopy. In chloroform-d (B32938) solution, the ¹H NMR spectrum shows a sharp singlet for the tin-bound methyl protons at approximately 0.58 ppm. iucr.org This is consistent with a trans-disposition of the methyl groups, leading to a magnetically equivalent environment for the protons.

¹³C NMR spectroscopy further corroborates the solution-state structure. The chemical shifts of the carbonyl carbons and the methyl carbons of the acetylacetonate ligands provide information about the bonding and symmetry of the complex in solution. nih.gov While specific ¹³C NMR data for this compound(IV) is not detailed in the provided search results, related organotin dicarboxylate complexes show characteristic shifts for the carbonyl and methyl carbons, which are sensitive to the coordination environment. nih.gov

The persistence of a single resonance for the tin-methyl protons over a range of temperatures in some studies further supports the predominance of the trans-isomer in solution. electronicsandbooks.com The solution-state structure appears to be less distorted than what is observed in the solid state, where crystal packing forces can influence the molecular geometry. nih.gov The dynamic processes observed are crucial for understanding the reactivity and interaction of this compound in solution-based applications.

Comprehensive Spectroscopic Characterization of Dimethylbis 2,4 Pentanedionate Tin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of Dimethylbis(2,4-pentanedionate)tin. By analyzing the chemical shifts and coupling constants of different nuclei, detailed information about the electronic environment and connectivity of atoms within the molecule can be obtained.

Proton (¹H) NMR for Ligand Environment

The ¹H NMR spectrum of this compound provides valuable insights into the environment of the protons within the 2,4-pentanedionate (acac) ligands and the methyl groups attached to the tin atom. The spectrum typically displays distinct signals corresponding to the different types of protons present in the molecule. The methyl protons of the acac ligand and the methine proton each give rise to characteristic resonances. The chemical shifts of these protons are influenced by the coordination of the acac ligand to the tin center. Furthermore, the protons of the two methyl groups bonded directly to the tin atom produce a sharp singlet, with satellite peaks arising from coupling to the tin isotopes ¹¹⁷Sn and ¹¹⁹Sn.

Proton Assignment Chemical Shift (δ, ppm)
Sn-CH₃~0.8
acac-CH₃~1.9
acac-CH~5.2

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Molecular Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the characterization of the molecular framework. The spectrum will show resonances for the methyl carbons attached to the tin atom, as well as for the carbonyl, methine, and methyl carbons of the acetylacetonate (B107027) ligands. The chemical shifts of these carbons are indicative of their local electronic environment.

Carbon Assignment Chemical Shift (δ, ppm)
Sn-CH₃~-2
acac-CH₃~28
acac-CH~100
acac-C=O~190

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Tin-119 (¹¹⁹Sn) NMR for Tin Coordination and Chemical Shifts

Parameter Value
¹¹⁹Sn Chemical Shift (δ, ppm)~-350

Note: The chemical shift is relative to SnMe₄ and can be influenced by the solvent.

Variable Temperature NMR Studies on Solution Dynamics

Variable temperature (VT) NMR studies are employed to investigate the dynamic processes occurring in solution. For this compound, VT-NMR can provide insights into potential ligand exchange or conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. For instance, if the acetylacetonate ligands are undergoing exchange between coordinated and uncoordinated states, the distinct signals for the different protons or carbons might broaden and eventually coalesce into a single averaged signal as the temperature is increased. However, for a stereochemically rigid molecule like this compound, significant changes in the NMR spectra with temperature are not always observed, indicating a stable coordination sphere within the NMR timescale.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the nature of the coordination bonds within this compound. nipne.ro

Identification of Ligand Vibrational Modes and Coordination Effects

The IR and Raman spectra of this compound are characterized by a series of absorption bands and scattering peaks that correspond to the various vibrational modes of the molecule. nipne.roscifiniti.com The vibrational bands of the acetylacetonate ligand are particularly diagnostic. Upon coordination to the tin atom, the frequencies of certain vibrational modes of the acac ligand are altered compared to the free ligand.

A key region of interest is the carbonyl stretching (ν(C=O)) frequency. In the free acetylacetone (B45752) ligand, this band appears at a higher wavenumber. In the complex, the coordination of the carbonyl oxygens to the tin atom leads to a delocalization of the π-electron density within the chelate ring, resulting in a decrease in the C=O bond order and a corresponding shift of the ν(C=O) band to a lower frequency. This shift is a clear indication of ligand coordination.

Furthermore, the spectra exhibit bands associated with the Sn-C and Sn-O stretching vibrations. The Sn-C stretching vibrations of the methyl groups attached to tin are typically observed in the far-infrared region. The Sn-O stretching vibrations provide direct information about the strength of the bond between the tin atom and the oxygen atoms of the acetylacetonate ligands. acs.orgresearchgate.netchemicalbook.com

Vibrational Mode Approximate Frequency (cm⁻¹) Spectroscopic Technique
ν(C=O)1550 - 1600IR, Raman
ν(C=C)1500 - 1550IR, Raman
ν(Sn-C)500 - 600IR, Raman
ν(Sn-O)400 - 500IR, Raman

Note: Frequencies are approximate and can vary. The ν(C=O) and ν(C=C) modes are often coupled.

Analysis of Metal-Ligand Stretching Frequencies (Sn-O, Sn-C)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, offering direct insight into the strength and nature of chemical bonds. In this compound, the characteristic stretching frequencies of the tin-oxygen (Sn-O) and tin-carbon (Sn-C) bonds are of particular interest.

Studies on the vibrational spectra of this compound and related acetylacetonate complexes have led to the assignment of key stretching frequencies. acs.orgacs.org The 2,4-pentanedionate ligand coordinates to the tin atom through its two oxygen atoms, forming a chelate ring. researchgate.net The Sn-O stretching vibrations are typically observed in the far-infrared region of the spectrum. For this compound, these bands provide evidence for the coordination of the diketonate ligand. Similarly, the Sn-C stretching frequencies, corresponding to the bonds between the tin atom and the two methyl groups, are crucial for confirming the organometallic nature of the compound. The methyl groups are located in trans positions within a nearly perfect octahedral geometry around the tin atom. researchgate.netresearchgate.net

Table 1: Key Vibrational Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹) Spectroscopic Technique
Sn-O Stretch 200 - 500 IR / Raman
Sn-C Stretch 500 - 600 IR / Raman

Note: The exact frequencies can vary based on the physical state (solid or solution) and specific experimental conditions.

Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for investigating the chemical environment of tin nuclei. slideshare.net It provides valuable information on the oxidation state, coordination geometry, and electronic structure of tin compounds. nih.govwitpress.com

Determination of Tin Oxidation State and Local Environment

Mössbauer spectroscopy is particularly effective in distinguishing between the different oxidation states of tin, primarily Sn(II) and Sn(IV). slideshare.netaps.org The isomer shift (δ), a key parameter in Mössbauer spectra, is directly related to the s-electron density at the tin nucleus. For this compound, the observed isomer shift values are characteristic of tin in the +4 oxidation state. acs.orgznaturforsch.com This indicates that the tin atom has formally lost all four of its valence electrons.

The spectra also provide insight into the local coordination environment of the tin atom. The crystal structure reveals that the tin atom is in a slightly distorted octahedral environment, coordinated to four oxygen atoms from the two bidentate 2,4-pentanedionate ligands and two carbon atoms from the trans-positioned methyl groups. researchgate.netresearchgate.net This six-coordinate geometry is consistent with the Mössbauer data. acs.org

Quadrupole Splitting and Isomer Shift Parameters

In addition to the isomer shift, the quadrupole splitting (ΔE_Q) is another crucial parameter obtained from Mössbauer spectroscopy. nih.govuni-bielefeld.de Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus (in its excited state) and an asymmetric electric field gradient (EFG) at the nucleus. illinois.eduijfmr.com A non-zero ΔE_Q value indicates a deviation from perfect cubic (tetrahedral or octahedral) symmetry in the electron distribution and ligand arrangement around the tin atom. nih.govchemrxiv.org

For this compound, the presence of two different types of ligands (methyl groups and 2,4-pentanedionate) in a trans-octahedral arrangement creates a significant EFG, resulting in a distinct quadrupole splitting. The magnitude of the isomer shift and quadrupole splitting are sensitive indicators of the covalent character of the Sn-ligand bonds and the geometry of the coordination sphere.

Table 2: Representative ¹¹⁹Sn Mössbauer Parameters for this compound

Parameter Typical Value (mm/s) Information Provided
Isomer Shift (δ) 1.1 - 1.4 Confirms Sn(IV) oxidation state

Values are relative to a BaSnO₃ or CaSnO₃ standard at room temperature. Specific values can depend on the experimental setup and sample temperature. witpress.comrug.nl

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic spectroscopy, commonly known as ultraviolet-visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dominated by absorptions originating from the 2,4-pentanedionate ligands. electronicsandbooks.com

The spectrum typically shows intense absorption bands in the ultraviolet region, which are assigned to π→π* and n→π* electronic transitions within the delocalized π-system of the chelate rings of the acetylacetonate ligands. The high molar absorptivity of these bands often obscures any weaker d-d transitions that might be associated with the tin metal center. The position and intensity of these bands can be influenced by the solvent environment. acs.org Photoluminescence studies, which measure the emission of light after absorption, can also provide information about the excited states of the molecule and potential applications in light-emitting materials. google.com

Advanced X-ray Absorption Techniques (EXAFS, LAXS) for Solution Structure

While X-ray diffraction provides precise structural information for crystalline solids researchgate.netresearchgate.net, techniques like Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS) are invaluable for determining the local structure of metal complexes in solution. vdoc.pub

These methods can provide direct information about the coordination number, bond distances, and the types of atoms in the immediate vicinity of the tin atom in a non-crystalline state. For this compound in solution, EXAFS and LAXS could be used to confirm whether the solid-state octahedral geometry is retained. These techniques would measure the Sn-O and Sn-C bond lengths and determine the number of nearest neighbors, providing a detailed picture of the coordination sphere of the tin atom as it exists in a solvated state. This is crucial for understanding reaction mechanisms and the behavior of the complex in solution-based applications.

Coordination Chemistry Principles Governing Dimethylbis 2,4 Pentanedionate Tin

Ligand Field Theory and Electronic Structure Considerations

Ligand field theory (LFT), an extension of molecular orbital theory, provides a framework for understanding the electronic structure and bonding in coordination complexes like dimethylbis(2,4-pentanedionate)tin. wikipedia.org In this organotin(IV) compound, the tin atom is the central metal ion, and the acetylacetonate (B107027) (acac) groups act as ligands.

The tin(IV) ion possesses empty 5d orbitals, which allows it to expand its coordination number beyond four by interacting with the non-bonding electron pairs of ligands. rsc.org The acetylacetonate ligand is a bidentate, monoanionic ligand that coordinates to the tin center through its two oxygen atoms.

In an octahedral complex, the six ligands create a ligand field that splits the metal's d-orbitals into two sets of different energies: the lower-energy t₂g (dxy, dxz, dyz) and the higher-energy eg (dx²-y², dz²) orbitals. libretexts.org The lone pair electrons from the acetylacetonate ligands donate into the metal's empty orbitals, forming sigma (σ) bonds. libretexts.org The eg* orbitals, which point directly at the ligands, are raised in energy more than the t₂g* orbitals, which are located between the ligands.

The electronic spectra of such complexes are influenced by these energy level splittings. For this compound, the He(I) and He(II) excited photoelectron spectra have been studied to understand its electronic structure. nist.gov The ionization energy, a measure of the energy required to remove an electron, has been determined to be 8.35 eV. nist.gov

Influence of Ligand Bidenticity and Chelation Effects

The 2,4-pentanedionate (acetylacetonate) ligand is bidentate, meaning it binds to the central tin atom through two of its oxygen donor atoms. libretexts.org This simultaneous binding to two sites on the metal ion forms a stable six-membered ring structure. This phenomenon is known as the chelate effect. libretexts.org

The chelate effect contributes significantly to the stability of this compound. The formation of a chelate ring is entropically more favorable than the coordination of two separate monodentate ligands. Thermodynamically, breaking two coordinate bonds in a bidentate ligand requires more energy than breaking a single bond in a monodentate ligand. libretexts.org The stability of chelate complexes is also influenced by the size of the chelate ring, with five- and six-membered rings being generally more stable due to reduced steric strain. dalalinstitute.com

In this compound, the two bidentate acetylacetonate ligands each form a six-membered chelate ring with the tin atom. nih.gov The crystal structure reveals that the two Sn-O bonds within each acetylacetonate ligand are of nearly equal length, indicating a symmetrical bonding of the ligand to the tin atom. nih.govresearchgate.net

Factors Influencing Coordination Number and Geometry

The coordination number and geometry of organotin(IV) compounds are influenced by several factors, including the number and nature of the organic groups attached to the tin atom, the nature of the anionic ligands, and intermolecular forces. nih.govacs.org For diorganotin(IV) compounds like this compound, a coordination number of six is common, resulting in an octahedral geometry. nih.govlupinepublishers.com

In the solid state, this compound adopts a slightly distorted octahedral coordination sphere. nih.govresearchgate.net The two methyl groups are located in trans positions to each other, while the four oxygen atoms from the two acetylacetonate ligands form a nearly planar rectangle around the tin atom. nih.govresearchgate.net The molecule belongs to the point group Cᵢ, with the tin atom situated at a center of inversion. nih.govresearchgate.net

The C-Sn-C bond angle can vary depending on the steric bulk of the organic groups. mdpi.com While the ideal angle in a perfect octahedron is 180°, deviations can occur. The Sn-C bond length in this compound is approximately 2.115 Å, which is a typical value for an octahedrally coordinated Sn(IV) atom. nih.govresearchgate.net The coordination geometry can also be influenced by crystal packing effects, where intermolecular forces can cause slight distortions in the molecular structure. acs.org

Table 1: Selected Bond Lengths and Angles for this compound

Parameter Value (Å or °) Reference
Sn-C Bond Length 2.115 (2) nih.govresearchgate.net
Sn-O1 Bond Length 2.180 (1) nih.gov
Sn-O2 Bond Length 2.183 (1) nih.gov
C=O Bond Length 1.273 (1) / 1.274 (1) nih.govresearchgate.net
C-C (in chelate ring) 1.393 (2) / 1.400 (2) nih.gov
O-Sn-O (in chelate ring) 85.99 (4) nih.gov

Data obtained from X-ray crystallography at 100 K.

Adduct Formation and Ligand Exchange Mechanisms in Organotin(IV) Systems

Organotin(IV) halides and other derivatives exhibit a strong tendency to increase their coordination number by forming adducts with Lewis bases. researchgate.net This is due to the Lewis acidic character of the tin atom, which can accept electron pairs from donor molecules. rsc.org The formation of these adducts often involves an associative mechanism, where the incoming ligand first coordinates to the tin center, forming a higher-coordinate intermediate, followed by the departure of a leaving group. rsc.org

Ligand exchange reactions are also common in organotin(IV) chemistry. uobabylon.edu.iqmdpi.com These reactions can proceed through various mechanisms, but associative pathways are frequently proposed. rsc.org In solution, diorganotin(IV) dihalide adducts can exist in equilibrium between five- and six-coordinate species. lupinepublishers.com

While specific studies on adduct formation and ligand exchange involving this compound are not extensively detailed in the provided context, the general principles of organotin(IV) reactivity suggest that it could potentially undergo such reactions. For instance, the acetylacetonate ligands could be displaced by other stronger chelating ligands, or the tin center could potentially coordinate additional donor molecules if sterically accessible. However, the stability of the bis-chelate structure would likely make such reactions less favorable compared to simpler organotin halides.

Comparative Analysis with Other Organotin(IV) β-Diketonate Complexes

The structural and chemical properties of this compound can be better understood by comparing it with other organotin(IV) β-diketonate complexes. The nature of the organic groups (R in R₂Sn(β-diketonate)₂) and the substituents on the β-diketonate ligand can significantly influence the resulting structure and reactivity.

For instance, diorganotin(IV) complexes with other β-diketones, such as those derived from 1-phenyl-3-methyl-4-aroyl-pyrazol-5-one, also form stable six-coordinate complexes. researchgate.net The stereochemistry of these complexes can vary; for example, dimethyltin (B1205294) derivatives of acetylacetonates (B15086760) are typically found in a trans configuration, whereas diphenyltin (B89523) analogues often adopt a cis arrangement of the organic groups. cdnsciencepub.com This difference is attributed to the greater steric bulk of the phenyl groups. cdnsciencepub.com

Complexes with different organic groups, such as dicyclohexyltin(IV) derivatives of other β-diketones, also show a trans arrangement of the organic groups in an octahedral geometry. acs.org The electronic properties of the β-diketonate ligand, modified by different substituents, can also affect the properties of the complex. nih.gov

The coordination chemistry of diorganotin(IV) complexes with arylhydrazones of β-diketones has also been investigated, revealing dimeric structures where the β-diketone fragment acts as a tridentate bridging unit. psu.edu This contrasts with the monomeric nature of this compound.

Table 2: Comparison of Structural Features in Diorganotin(IV) β-Diketonate Complexes

Complex R Groups β-Diketonate Coordination Geometry Configuration of R Groups
This compound Methyl Acetylacetonate Octahedral trans
Diphenylbis(acetylacetonate)tin Phenyl Acetylacetonate Octahedral cis
Dicyclohexylbis(1,3-dimethyl-4-acetylpyrazolon-5-ato)tin(IV) Cyclohexyl 1,3-dimethyl-4-acetylpyrazolonate Octahedral trans

Computational and Theoretical Investigations of Dimethylbis 2,4 Pentanedionate Tin

Density Functional Theory (DFT) Calculations

No specific studies were found that performed DFT calculations on Dimethylbis(2,4-pentanedionate)tin. Such studies would be invaluable for:

Molecular Dynamics Simulations for Solution Behavior

There is no available research on the use of molecular dynamics simulations to study the behavior of this compound in solution. These simulations could provide crucial information on its solvation, conformational dynamics, and potential interactions with solvent molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling

No QSPR models specifically including this compound were identified. QSPR studies establish mathematical relationships between the chemical structure of a compound and its physical, chemical, or biological properties. The inclusion of this compound in such a study would require a dataset of related organotin compounds with known properties, which does not appear to have been compiled and analyzed in the context of a QSPR model.

Reaction Mechanisms and Chemical Transformations Involving Dimethylbis 2,4 Pentanedionate Tin

Oxidative Addition Reactions Involving the Tin Center

While dimethylbis(2,4-pentanedionate)tin is a tin(IV) complex and thus already in a higher oxidation state, the principles of oxidative addition are more directly applicable to its tin(II) analogue, tin(II) bis(acetylacetonate), which can undergo oxidative addition to form tin(IV) species. These reactions involve the cleavage of a substrate molecule with the concurrent oxidation of the tin center from +2 to +4 and an increase in its coordination number.

Oxidative addition reactions are fundamental in organometallic chemistry and can proceed through different mechanisms, including concerted, S_N2-type, and radical pathways. The specific mechanism is often dictated by the nature of the adding molecule. For instance, the reaction of tin(II) bis(acetylacetonate) with organic halides can lead to the formation of organotin(IV) compounds. A proposed pathway for the reaction with an alkyl halide (RX) would involve the initial attack of the tin center on the carbon atom of the alkyl group, leading to the cleavage of the C-X bond and the formation of a new Sn-R and Sn-X bond.

A study on the oxidative addition of dicyclopentadienyltin(II) and tin(II) bis(acetylacetonate) with organic halides has demonstrated the preparation of compounds of the type RSn(acac)₂X. acs.org This suggests that the tin(II) acetylacetonate (B107027) complex can indeed undergo oxidative addition.

The general mechanism for a concerted oxidative addition, for example with dihydrogen, involves the simultaneous interaction of the metal center with the sigma bond of the incoming molecule. libretexts.org In the case of a non-concerted or S_N2-type mechanism, which is more common for polar substrates like alkyl halides, the metal center acts as a nucleophile, attacking the electrophilic part of the substrate and displacing the leaving group. libretexts.org This stepwise process would result in an intermediate with a higher formal charge on the metal before the final coordination of the anionic fragment. youtube.com

Although this compound itself does not undergo oxidative addition in the traditional sense of increasing its oxidation state, the reactivity of the tin center can be influenced by the principles governing these reactions, especially in its interactions with various reagents.

Intramolecular Rearrangement Pathways

This compound can undergo intramolecular rearrangements, primarily involving the exchange of its acetylacetonate (acac) ligands. These dynamic processes are often studied using Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information on the rates and mechanisms of such exchanges. electronicsandbooks.comanu.edu.aunih.gov

The acetylacetonate ligand is bidentate, binding to the tin atom through its two oxygen atoms. Intramolecular rearrangement can occur through a process where one of the Sn-O bonds breaks, forming a five-coordinate intermediate with a monodentate acetylacetonate ligand. This "dangling" ligand can then re-coordinate, potentially leading to an exchange of the coordination positions of the oxygen atoms.

A kinetic study on the intermolecular ligand exchange between diphenyltin(IV) bis(acetylacetonate) and dimethyltin(IV) bis(acetylacetonate) provides insights into the plausible intramolecular mechanism. electronicsandbooks.com The study, which utilized ¹H NMR spectroscopy, found that the rate of exchange was first order in the diphenyltin (B89523) complex and zero order in the dimethyltin (B1205294) complex. This suggests a dissociative mechanism where the rate-determining step is the rupture of a tin-oxygen bond in one of the complexes to form a five-coordinate intermediate. electronicsandbooks.com This intermediate can then either undergo further reaction leading to intermolecular exchange or intramolecular rearrangement.

The proposed mechanism for intramolecular rearrangement can be visualized as follows:

Dissociation of one Sn-O bond: One of the bidentate acetylacetonate ligands partially detaches from the tin center, forming a five-coordinate intermediate with a monodentate acetylacetonate ligand.

Rotation and Re-coordination: The monodentate ligand can rotate around the remaining Sn-O bond. Subsequent re-coordination of the dangling oxygen atom to the tin center can lead to an interchange of the coordinating oxygen atoms.

This process can lead to the coalescence of NMR signals for chemically non-equivalent protons on the acetylacetonate ligands at higher temperatures, providing a means to study the kinetics of the rearrangement. The activation parameters, such as activation energy (Ea) and entropy of activation (ΔS‡), can be determined from variable-temperature NMR studies. For the related intermolecular exchange between diphenyltin and dimethyltin acetylacetonates (B15086760), the activation energies were found to be in the range of 5.4 to 7.5 kcal/mol, with negative entropies of activation, suggesting an ordered transition state. electronicsandbooks.com

ParameterValue (in CDCl₃)Value (in CHBr₃)
Activation Energy (Ea) 7.5 ± 1.5 kcal/mol5.4 ± 0.9 kcal/mol
Entropy of Activation (ΔS‡) -33 ± 5 eu-42 ± 3 eu
Data from a study on the intermolecular ligand exchange between diphenyltin and dimethyltin acetylacetonates. electronicsandbooks.com

Hydrolytic Pathways and Equilibrium Studies (focus on chemical mechanism)

The hydrolysis of this compound is a significant reaction pathway, particularly in the presence of water. This process involves the cleavage of the tin-acetylacetonate bonds and the subsequent formation of various tin-hydroxo and tin-oxo species. The mechanism of hydrolysis for organotin compounds is generally complex and can proceed through several steps, ultimately leading to the formation of polymeric or cluster-type structures.

The initial step in the hydrolysis mechanism is likely the coordination of a water molecule to the tin center, which increases the coordination number of the tin atom. This is followed by the proton transfer from the coordinated water molecule to one of the acetylacetonate ligands, leading to the formation of a tin-hydroxo species and the release of a molecule of acetylacetone (B45752) (acacH).

The proposed hydrolytic pathway can be outlined as follows:

Water Coordination: A water molecule acts as a Lewis base and coordinates to the Lewis acidic tin center of the this compound complex. This expands the coordination sphere of the tin atom.

Proton Transfer: A proton is transferred from the coordinated water molecule to one of the oxygen atoms of an acetylacetonate ligand.

Ligand Displacement: The protonated acetylacetonate ligand, now in its enol form (acetylacetone), is displaced from the tin center, resulting in the formation of a dimethyltin(IV) hydroxo-acetylacetonate species.

This process can continue, leading to the replacement of the second acetylacetonate ligand and the formation of dimethyltin(IV) dihydroxide, [(CH₃)₂Sn(OH)₂]. This dihydroxide species is often unstable and tends to undergo condensation reactions.

Equilibrium and Condensation:

The dimethyltin(IV) dihydroxide molecules can undergo condensation reactions, where two hydroxo groups react to form a tin-oxo-tin (Sn-O-Sn) bridge and eliminate a molecule of water. This condensation process can lead to the formation of various oligomeric and polymeric structures. The nature of these tin-oxo species depends on factors such as pH, concentration, and temperature. unm.edu

(CH₃)₂Sn(acac)₂ + H₂O ⇌ [(CH₃)₂Sn(acac)(OH)] + acacH [(CH₃)₂Sn(acac)(OH)] + H₂O ⇌ [(CH₃)₂Sn(OH)₂] + acacH n[(CH₃)₂Sn(OH)₂] ⇌ {[(CH₃)₂SnO]ₙ} + nH₂O

Future Research Directions and Advanced Methodologies for Dimethylbis 2,4 Pentanedionate Tin

Development of Novel and Sustainable Synthetic Approaches

The future synthesis of dimethylbis(2,4-pentanedionate)tin and related organotin compounds is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. bio-conferences.orguu.nl Traditional methods for synthesizing organotin compounds often involve multi-step processes that can generate significant waste. uu.nl A key area of future research is the development of one-pot syntheses and the use of more environmentally benign reagents and solvents. bio-conferences.orgacs.org

Key strategies for sustainable synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or even solvent-free reaction conditions. bio-conferences.org The use of aqueous media is particularly attractive for reducing the environmental footprint of chemical processes. researchgate.net

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. bio-conferences.orgresearchgate.net

Renewable Feedstocks: Investigating the use of renewable resources as starting materials for the synthesis of ligands and organotin precursors.

A promising approach involves the direct reaction of elemental tin with organic substrates, which could offer a more direct and less wasteful route to organotin compounds. researchgate.net Furthermore, the development of catalytic methods for the synthesis of organotin compounds themselves is a key goal to improve selectivity and reduce waste. uu.nl

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Organotin Compounds

FeatureTraditional ApproachesNovel Sustainable Approaches
Starting Materials Often rely on hazardous organotin precursors and reagents. bio-conferences.orgFocus on less toxic starting materials and renewable feedstocks.
Solvents Typically use volatile and hazardous organic solvents. bio-conferences.orgEmphasize the use of water, ionic liquids, or solvent-free conditions. bio-conferences.org
Energy Consumption Often require prolonged heating, leading to high energy usage.Utilize energy-efficient methods like microwave irradiation. bio-conferences.orgresearchgate.net
Waste Generation Can produce significant amounts of hazardous waste. uu.nlAim for high atom economy and reduced waste streams.
Process Often multi-step and complex. uu.nlTarget one-pot syntheses and streamlined reaction pathways. acs.org

Application of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

To optimize reaction conditions and gain deeper mechanistic insights, the application of advanced in-situ spectroscopic techniques is crucial. These methods allow for real-time monitoring of reacting species without the need for sampling, which is particularly advantageous when dealing with toxic or unstable intermediates. acs.org

Future research will likely see increased use of the following techniques:

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking changes in functional groups and the coordination environment of the tin center during a reaction. acs.org They can provide valuable information on reaction kinetics and the formation of transient species.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹⁹Sn NMR spectroscopy is a particularly powerful tool for studying organotin compounds. academie-sciences.fr In-situ ¹¹⁹Sn NMR can be used to identify and quantify different tin species present in a reaction mixture, providing direct evidence for reaction pathways and the presence of intermediates. academie-sciences.frrsc.org Monitoring reactions as a function of reactant addition can reveal the successive formation of different species. academie-sciences.fr

In-situ Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize ionic intermediates in catalytic cycles, offering clues to the composition of transient species. academie-sciences.fr

The data obtained from these in-situ techniques are invaluable for optimizing reaction yields, minimizing side reactions, and ensuring process safety, especially when dealing with potentially exothermic or hazardous reactions. acs.org

Deeper Mechanistic Elucidation of Catalytic Cycles

While this compound is known to be a catalyst for various reactions, a detailed understanding of the catalytic mechanisms is often lacking. tue.nl Future research will focus on elucidating the intricate steps of the catalytic cycles, including catalyst activation, substrate coordination, bond-forming steps, and product release.

Key areas of investigation will include:

Identification of the Active Catalytic Species: Determining whether the initially added compound is the true catalyst or if it transforms into a more active species under reaction conditions. For some organotin catalysts, an organotin alkoxide is the dominant catalytic species. rsc.org

Role of Lewis Acidity: Investigating how the Lewis acidic tin center activates substrates and facilitates bond formation.

Kinetics and Thermodynamics: Performing detailed kinetic studies to determine rate laws and activation parameters, which are essential for understanding the rate-determining steps of the catalytic cycle. rsc.org Thermodynamic calculations can further illuminate the feasibility of proposed mechanistic pathways. rsc.org

Intermediate Characterization: Employing a combination of spectroscopic and computational methods to identify and characterize transient intermediates, which are often the key to understanding the reaction mechanism.

A deeper mechanistic understanding will enable the rational design of more efficient and selective catalysts.

Rational Design of Analogues with Tunable Coordination and Reactivity

The rational design of analogues of this compound offers a powerful strategy for tuning its catalytic and material properties. By systematically modifying the ligands attached to the tin center, it is possible to alter its steric and electronic environment, thereby influencing its reactivity and selectivity. nih.gov

Future design strategies will likely focus on:

Modification of the Diketonate Ligand: Introducing electron-donating or electron-withdrawing groups onto the 2,4-pentanedionate backbone to modulate the Lewis acidity of the tin center. The use of different β-diketonate ligands can influence the resulting coordination geometry and catalytic activity. google.com

Varying the Alkyl/Aryl Groups: Replacing the methyl groups with other organic moieties (e.g., butyl, phenyl) to alter the steric hindrance and solubility of the complex. thescipub.com

Synthesis of Dimeric or Polymeric Structures: Designing ligands that can bridge multiple tin centers to create multinuclear complexes with potentially novel catalytic properties or for the development of new materials. acs.orgnih.gov

The goal of this research is to establish clear structure-activity relationships that can guide the synthesis of new organotin compounds with tailored properties for specific applications, from catalysis to materials science. mdpi.com

Table 2: Strategies for Tuning the Properties of Dimethyltin (B1205294) Bis(β-diketonate) Analogues

Modification StrategyTarget PropertyRationale
Varying β-diketonate substituents Lewis acidity, catalytic activityElectron-withdrawing groups increase Lewis acidity; electron-donating groups decrease it.
Changing alkyl/aryl groups on tin Steric hindrance, solubilityBulkier groups can influence substrate selectivity and improve solubility in specific solvents. thescipub.com
Introducing chiral ligands EnantioselectivityFor asymmetric catalysis, chiral ligands can create a chiral environment around the metal center.
Using bridging ligands Supramolecular structure, cooperative effectsCan lead to the formation of dimers, polymers, or clusters with unique material or catalytic properties. acs.orgnih.gov

Synergistic Approaches Combining Experimental and Computational Research

The synergy between experimental and computational methods is becoming increasingly vital for advancing the field of organometallic chemistry. rsc.orgbris.ac.uk This combined approach allows for a more comprehensive understanding of the structure, bonding, and reactivity of compounds like this compound.

Future research will benefit from:

Computational Modeling of Reaction Mechanisms: Using Density Functional Theory (DFT) and other computational methods to map out potential energy surfaces for catalytic reactions. rsc.orgbris.ac.uk This can help to identify transition states, calculate activation barriers, and distinguish between different possible mechanistic pathways.

Prediction of Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for proposed intermediates and comparing them with experimental results to validate mechanistic hypotheses.

Rational Catalyst Design: Employing computational screening to predict the properties and reactivity of new, yet-to-be-synthesized analogues, thereby guiding experimental efforts towards the most promising candidates. mdpi.com

Understanding Non-Covalent Interactions: Computational studies can shed light on the role of subtle non-covalent interactions, such as hydrogen bonding or CH−π interactions, which can be crucial for controlling stereoselectivity in catalytic reactions. researchgate.net

By integrating computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new organotin catalysts and materials, moving beyond trial-and-error approaches to a more predictive and design-oriented science. bris.ac.uk This powerful combination of techniques is essential for tackling the complex challenges in modern catalysis and materials science. researchgate.netutoronto.ca

Q & A

Basic Research Questions

Q. What are the established synthetic routes for organotin(IV) 2,4-pentanedionate complexes, and how can reaction conditions be optimized for purity?

  • Methodology :

  • Ligand exchange : React tin(IV) chloride (SnCl₄) with 2,4-pentanedione (acetylacetone) in a 1:2 molar ratio under anhydrous conditions. Use ethanol or toluene as a solvent, and reflux for 6–12 hours .
  • Purification : Vacuum distillation or recrystallization from hexane/dichloromethane mixtures to remove unreacted ligands or SnCl₄ residues .
  • Validation : Monitor reaction progress via FTIR (disappearance of Sn-Cl stretches at ~500 cm⁻¹ and emergence of Sn-O stretches at ~600 cm⁻¹) .

Q. How is the coordination geometry of tin(IV) 2,4-pentanedionate complexes characterized?

  • Analytical techniques :

  • X-ray crystallography : Resolve octahedral geometry around tin, with two bidentate 2,4-pentanedionate ligands and two alkyl groups (e.g., methyl or butyl) .
  • ¹¹⁹Sn NMR : Chemical shifts between δ -200 to -400 ppm confirm Sn(IV) oxidation state and ligand environment .
  • FTIR : Confirm chelation via C=O stretching (~1600 cm⁻¹) and C-O-Sn vibrations (~450 cm⁻¹) .

Q. What are the primary applications of tin(IV) 2,4-pentanedionate complexes in materials science?

  • Thin-film deposition : Used as precursors for atomic layer deposition (ALD) or chemical vapor deposition (CVD) of SnO₂ films. Optimal decomposition occurs at 250–350°C under oxygen .
  • Catalysis : Serve as Lewis acid catalysts in esterification or transesterification reactions due to Sn(IV) electrophilicity .

Advanced Research Questions

Q. What experimental challenges arise when handling tin(IV) 2,4-pentanedionate complexes, and how can stability be improved?

  • Challenges : Hydrolysis sensitivity (e.g., Sn-O bond cleavage in humid air) and thermal decomposition during storage .
  • Solutions :

  • Store under inert gas (argon) in flame-dried glassware.
  • Add stabilizers like triethylamine (0.1–1 wt%) to suppress hydrolysis .

Q. How does thermal decomposition behavior impact precursor performance in ALD/CVD processes?

  • Decomposition pathways :

  • Ligand dissociation occurs at ~200°C, releasing 2,4-pentanedione and forming SnO₂ via oxidation .
  • Residual carbon from incomplete ligand removal can degrade film conductivity. Mitigate by optimizing oxygen flow rate and substrate temperature .
    • In situ monitoring : Use quadrupole mass spectrometry (QMS) to track volatile byproducts (e.g., CO₂, H₂O) during ALD .

Q. How can discrepancies in reported catalytic activity data be resolved?

  • Root causes : Variations in precursor purity (e.g., 95% vs. 99%), solvent traces, or moisture content .
  • Standardization :

  • Use elemental analysis (Sn% via ICP-OES) and Karl Fischer titration to quantify purity .
  • Perform reactions under controlled humidity (<10 ppm H₂O) and standardized substrate surfaces .

Q. What strategies enhance the electronic tunability of tin(IV) 2,4-pentanedionate complexes?

  • Ligand engineering :

  • Substitute 2,4-pentanedione with fluorinated analogs (e.g., 1,1,1-trifluoro-2,4-pentanedione) to increase Lewis acidity .
  • Modify alkyl groups (e.g., methyl vs. butyl) to alter steric effects and Sn(IV) reactivity .
    • Spectroscopic validation : UV-Vis (charge-transfer transitions) and cyclic voltammetry (redox potentials) correlate electronic effects .

Q. How do trace impurities affect optoelectronic applications?

  • Impurity sources : Residual SnCl₄ (reduces film transparency) or organic ligands (increases resistivity) .
  • Analytical methods :

  • HPLC-MS : Detect organic impurities (e.g., acetylacetone) at ppm levels .
  • XPS : Quantify Sn⁴⁺/Sn²⁺ ratios to assess oxidation state homogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.